molecular formula C10H23NO B024533 2-Amino-2-ethylbutan-1-ol CAS No. 19792-52-0

2-Amino-2-ethylbutan-1-ol

Cat. No.: B024533
CAS No.: 19792-52-0
M. Wt: 173.3 g/mol
InChI Key: RJICLMDXEDUMAK-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-Amino-2-ethylbutan-1-ol has a wide range of applications in scientific research:

Safety and Hazards

2-Amino-2-ethylbutan-1-ol is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-ethylbutan-1-ol can be synthesized through the reductive amination of 2-keto-1-alkanols. This process involves the reaction of 2-keto-1-alkanols with ammonia or primary amines in the presence of hydrogenation catalysts . The reaction typically occurs under mild conditions, with the temperature and pressure being carefully controlled to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure consistent product quality and high throughput. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-ethylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 2-Amino-2-ethylbutan-1-ol exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-ethylbutan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of an amino group and a hydroxyl group on a branched carbon chain makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-amino-2-ethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-6(7,4-2)5-8/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJICLMDXEDUMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19792-52-0
Record name 2-amino-2-ethylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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